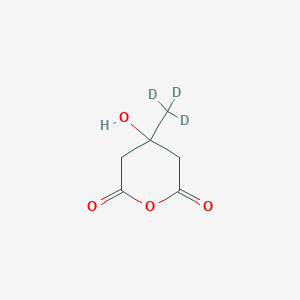
2,3,4-三氟苯甲酰氯
描述
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. The first paper discusses the synthesis of 2,4,5-trifluorobenzoic acid, a compound similar to 2,3,4-trifluorobenzoyl chloride, through a continuous microflow process. This process involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2, resulting in high yields and high purity of the desired product . Although this paper does not directly address the synthesis of 2,3,4-trifluorobenzoyl chloride, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a related compound, tri-n-butyltin 2,6-difluorobenzoate. The X-ray crystal structure determination reveals a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . This insight into the structural aspects of fluorinated aromatic compounds can be extrapolated to hypothesize about the molecular structure of 2,3,4-trifluorobenzoyl chloride, which would likely exhibit characteristic electron-withdrawing effects due to the presence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated aromatic compounds are known for their unique reactivity due to the strong electronegativity of fluorine. The papers do not provide specific reactions for 2,3,4-trifluorobenzoyl chloride, but the synthesis of 2,4,5-trifluorobenzoic acid suggests that Grignard reagents can be used in reactions with fluorinated aromatics . This could imply that 2,3,4-trifluorobenzoyl chloride may also undergo reactions with Grignard reagents, potentially leading to various organic transformations.
Physical and Chemical Properties Analysis
科学研究应用
氟喹诺酮类抗生素的合成
2,3,4-三氟苯甲酰氯: 用于合成氟喹诺酮类抗生素 . 这些抗生素是一类广谱抗菌剂,对革兰氏阴性菌尤其有效。三氟苯甲酰基团对于这些药物的活性至关重要,因为它有助于它们抑制细菌 DNA 旋转酶和拓扑异构酶 IV。
分析化学: 气相色谱法
在分析化学中,2,3,4-三氟苯甲酰氯用作气相色谱中的衍生化试剂 . 它有助于通过提高挥发性有机化合物的挥发性来分析挥发性有机化合物,并改善其检测和定量。
材料科学: 芳基氟化结构单元
该化合物在材料科学中用作芳基氟化结构单元 . 它参与了需要特定氟化芳基基团来增强其性能(例如提高对溶剂和化学品的耐受性)的先进材料的制备。
环境科学: 大气化学过程研究
2,3,4-三氟苯甲酰氯: 可用于环境科学研究大气化学过程 . 它的挥发性使其成为追踪和理解类似有机化合物在大气中行为的候选物。
制药: 药物开发
在制药行业,该化合物用于开发新药 . 它的三氟甲基基团是药物化学中常见的基团,通常用于提高潜在治疗剂的亲脂性和代谢稳定性。
工业用途: 化学中间体
在工业上,2,3,4-三氟苯甲酰氯用作生产各种氟化化合物的化学中间体 . 这些化合物用于广泛的应用,包括农用化学品、表面处理和特种聚合物。
作用机制
Target of Action
2,3,4-Trifluorobenzoyl chloride is a chemical compound used in the synthesis of various pharmaceuticals . The primary targets of this compound are often other organic molecules in a reaction mixture, where it acts as an acylating agent .
Mode of Action
As an acylating agent, 2,3,4-Trifluorobenzoyl chloride can donate its acyl group (2,3,4-Trifluorobenzoyl) to other molecules in a chemical reaction . This can result in the formation of new covalent bonds and the generation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by 2,3,4-Trifluorobenzoyl chloride would depend on the nature of the reaction and the other reactants involved. For example, it has been used in the synthesis of Levofloxacin, a fluoroquinolone antibiotic . In this context, the compound would be involved in the biochemical pathways related to the synthesis and action of Levofloxacin .
Result of Action
The result of 2,3,4-Trifluorobenzoyl chloride’s action is the formation of new compounds through acylation reactions . For instance, in the synthesis of Levofloxacin, it contributes to the formation of the final active molecule .
Action Environment
The action of 2,3,4-Trifluorobenzoyl chloride is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . It is a combustible liquid and may be corrosive to metals . Therefore, it should be handled with care, stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
2,3,4-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRQXCFBZGIRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370083 | |
| Record name | 2,3,4-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157373-08-5 | |
| Record name | 2,3,4-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3,4-trifluorobenzoyl chloride in the synthesis of cobimetinib?
A1: 2,3,4-Trifluorobenzoyl chloride acts as an acylating agent in the synthesis of cobimetinib []. It reacts with 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine through an amidation reaction. This step is crucial for introducing the 2,3,4-trifluorophenyl moiety, which ultimately becomes part of the cobimetinib structure.
Q2: Are there alternative reagents to 2,3,4-trifluorobenzoyl chloride for this specific reaction step in cobimetinib synthesis?
A2: While the provided research paper [] focuses solely on using 2,3,4-trifluorobenzoyl chloride, exploring alternative acylating agents with similar reactivity could be a potential area of further research. Investigating alternative reagents might offer advantages such as improved yields, reduced costs, or different reactivity profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)

